1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine
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Overview
Description
1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine is a synthetic organic compound characterized by a piperidine ring substituted with a sulfonyl group attached to a cyclohexylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 3-methylpiperidine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, modulating the activity of the target protein. This modulation can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 1-[(4-Cyclohexylphenyl)sulfonyl]piperazine
- 1-[(4-Cyclohexylphenyl)sulfonyl]-4-methylpiperazine
- 1-[(4-Cyclohexylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Comparison: 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for specific applications.
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-15-6-5-13-19(14-15)22(20,21)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h9-12,15-16H,2-8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXGVUBITZZQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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